Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride

Description

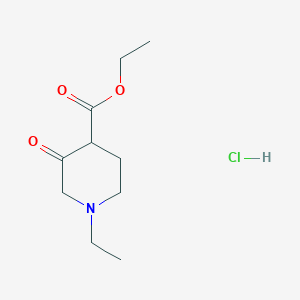

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a ketone group at position 3, an ethyl ester at position 4, and an ethyl substitution at position 1, with a hydrochloride counterion.

Properties

CAS No. |

90341-10-9 |

|---|---|

Molecular Formula |

C10H18ClNO3 |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H |

InChI Key |

PDTUBYBIAFXOOE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(=O)C1)C(=O)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of N-Ethyl Glycine Ethyl Ester Derivatives

A foundational approach involves the cyclization of N-ethyl glycine ethyl ester with 4-halogenated ethyl butyrate. This method, adapted from CN110734393B, proceeds as follows:

Condensation :

- N-Ethyl glycine ethyl ester reacts with 4-chloroethyl butyrate in methanol or toluene under reflux with a base (e.g., K₂CO₃).

- Reaction equation :

$$

\text{N-Ethyl glycine ethyl ester} + \text{4-chloroethyl butyrate} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-(Ethyl(ethoxycarbonylmethyl)amino)ethyl butyrate}

$$ - Yield : 95–99% under optimized conditions.

Cyclization :

Hydrochloride Salt Formation :

Table 1: Optimization of Cyclization Conditions

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethyl acetate | 96.6 | 99.5 |

| Base | NaOMe | 97.1 | 99.5 |

| Reaction Time | 4 hours | 96.0 | 99.0 |

Hydrogenolysis of Benzyl-Protected Intermediates

A second route leverages benzyl protection to streamline functionalization, as described in CN101723879A:

Synthesis of Benzyl-Protected Precursor :

- 1-Benzyl-3-oxopiperidine-4-carboxylate ethyl ester is prepared via condensation of 1-benzylpiperidin-3-one with dimethyl carbonate and NaH.

- Reaction :

$$

\text{1-Benzylpiperidin-3-one} + \text{MeOCO}_2\text{Me} \xrightarrow{\text{NaH, DMF}} \text{1-Benzyl-3-oxopiperidine-4-carboxylate}

$$ - Yield : 99%.

Hydrogenolytic Debenzylation :

Reductive Ethylation :

Salt Formation :

- Treatment with HCl gas in ether yields the hydrochloride salt.

Table 2: Hydrogenation and Ethylation Parameters

| Step | Condition | Yield (%) |

|---|---|---|

| Debenzylation | 20 atm H₂, 5% Pd/C, 40°C | 100 |

| Reductive Ethylation | Acetaldehyde (2 equiv), NaBH₃CN | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability:

- Esterification and Cyclization : Conducted in continuous flow reactors to enhance heat/mass transfer.

- Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity.

Table 3: Industrial vs. Laboratory Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Cyclization | 96.6 | 94.0 |

| Salt Formation | 97.6 | 95.5 |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and alcohols.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and hydroxyl derivatives.

Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism can vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-Piperidone-3-carboxylate Hydrochloride (CAS 4644-61-5)

- Structure : Lacks the 1-ethyl group; retains the 3-oxo and 4-ester groups.

- Molecular Weight : 207.66 vs. ~235.7 (estimated for the target compound).

- Melting Point : 172–175°C, suggesting comparable thermal stability to the target compound .

- Key Difference : Absence of the 1-ethyl substituent reduces steric hindrance and may alter pharmacological interactions.

Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride (CAS 52763-21-0)

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)

- Key Difference : The 4-methyl group replaces the 3-oxo functionality, drastically altering electronic properties and reactivity.

- Safety Data : Requires precautions for inhalation and skin contact, typical of hydrochloride salts .

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

- 3-Oxo Group : Introduces hydrogen-bonding capacity, influencing solubility and crystal packing (e.g., bifurcated hydrogen bonds observed in similar structures) .

- Hydrochloride Salt : Improves aqueous solubility and stability, a common feature in pharmaceuticals .

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate·HCl | Not Provided | ~235.7 (estimated) | N/A | 1-Ethyl, 3-oxo, 4-ester |

| Ethyl 4-piperidone-3-carboxylate·HCl | 4644-61-5 | 207.66 | 172–175 | 3-oxo, 4-ester |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate·HCl | 52763-21-0 | 297.78 | ~170 (dec) | 1-Benzyl, 3-oxo, 4-ester |

| Ethyl 4-methylpiperidine-4-carboxylate·HCl | 225240-71-1 | 207.66 | N/A | 4-Methyl, 4-ester |

Biological Activity

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate; hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate; hydrochloride has a molecular formula of C10H16ClN2O3 and a molecular weight of approximately 239.7 g/mol. The compound features a piperidine ring, which is characteristic of many biologically active molecules. Its structure includes an ethyl group at the nitrogen position and a carboxylate group, contributing to its reactivity and potential biological interactions.

The biological activity of ethyl 1-ethyl-3-oxopiperidine-4-carboxylate; hydrochloride is primarily attributed to its role as a precursor in the synthesis of various receptor agonists and antagonists. It is believed to interact with specific neurotransmitter receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Target Receptors

Research indicates that this compound may modulate the activity of dopamine, serotonin, and glutamate receptors, which are vital in neurological function and disorders. The exact receptors targeted by this compound remain to be fully elucidated but are essential for understanding its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that ethyl 1-ethyl-3-oxopiperidine-4-carboxylate; hydrochloride exhibits significant effects on cellular metabolism and gene expression. It has been shown to influence:

- Cell Signaling Pathways : The compound can modulate key signaling pathways involved in cell growth and differentiation.

- Enzyme Activity : Preliminary data suggest that it may act as an enzyme inhibitor or activator, impacting metabolic processes within cells.

In Vivo Efficacy

In vivo studies have indicated potential applications in treating neurological disorders. For instance, activation of trace amine-associated receptors (TAARs) by derivatives of this compound has been linked to modulation of dopaminergic activity, which could be beneficial in conditions like schizophrenia or depression.

Case Studies

- Study on Neurotransmitter Modulation : A study investigated the effects of ethyl 1-ethyl-3-oxopiperidine-4-carboxylate derivatives on dopamine receptor activation. Results indicated a dose-dependent increase in receptor activity, suggesting potential therapeutic applications in neuropharmacology.

- Behavioral Studies in Animal Models : Behavioral assays conducted on rodents demonstrated that compounds derived from ethyl 1-ethyl-3-oxopiperidine-4-carboxylate significantly reduced hyperlocomotion, indicating anxiolytic or antipsychotic effects.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Dose-dependent activation of dopamine receptors observed. |

| Behavioral Effects | Significant reduction in hyperlocomotion in animal models, suggesting anxiolytic properties. |

| Enzyme Interaction | Potential enzyme inhibition noted, impacting metabolic pathways. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate hydrochloride, and how is purity ensured?

The synthesis typically involves cyclization and esterification steps. A common approach is to react 1-ethyl-4-piperidone with ethyl chlorooxoacetate under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Purity is ensured via recrystallization from ethanol/water mixtures and validated using HPLC (≥95% purity) . Intermediate characterization by -NMR and IR spectroscopy confirms structural integrity before salt formation .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperidine ring conformation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability studies .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight ([M+H] expected at 297.11 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances water solubility compared to the free base. Solubility is pH-dependent, with optimal dissolution in aqueous buffers (pH 4–6). Stability studies recommend storage at 2–8°C in airtight containers to prevent hygroscopic degradation . Accelerated stability testing (40°C/75% RH for 6 months) can identify decomposition products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data?

Discrepancies in reactivity (e.g., unexpected byproducts) may arise from trace impurities or stereochemical variations. Strategies include:

- Controlled Replication : Reproduce reactions under inert atmospheres (N/Ar) to exclude moisture/oxygen interference .

- Computational Modeling : DFT calculations (using Gaussian or ORCA) predict reaction pathways and compare with experimental NMR/IR data .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., benzyl-substituted derivatives) to isolate electronic effects .

Q. What methodologies are employed to study its potential pharmacological applications?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- In Vivo Models : For CNS targets, assess bioavailability via microdialysis in rodent models, paired with LC-MS/MS quantification .

- Toxicity Profiling : MTT assays on HEK-293 or HepG2 cells establish IC values, while Ames tests evaluate mutagenicity .

Q. How can enantiomeric separation be achieved for stereochemical studies?

Chiral resolution methods include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Diastereomeric Salt Formation : React with L-cysteine ethyl ester hydrochloride to form separable diastereomers .

- Circular Dichroism (CD) : Confirm enantiopurity post-separation by comparing CD spectra to reference standards .

Q. What computational tools predict interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to receptor active sites (e.g., GPCRs) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .

- QSAR Models : Train datasets on piperidine derivatives to correlate substituent effects with activity .

Methodological and Safety Considerations

Q. What precautions are critical for handling this compound in the lab?

Q. How should researchers design experiments to mitigate batch-to-batch variability?

- Quality Control (QC) : Implement in-process checks (e.g., TLC monitoring) during synthesis .

- Standardized Protocols : Use identical reagents (e.g., anhydrous solvents) and reaction scales .

- Statistical Analysis : Apply ANOVA to compare yields/purity across batches and identify outliers .

Data Interpretation and Reporting

Q. How are crystallographic data analyzed and validated for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.